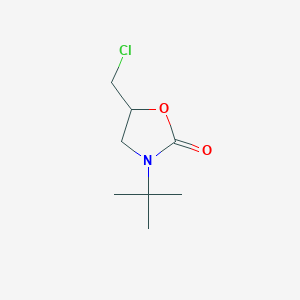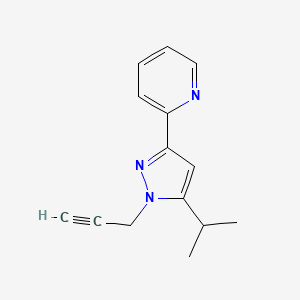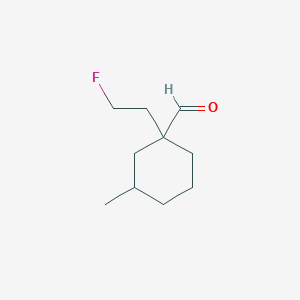
1-(2-Fluoroethyl)-3-methylcyclohexane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluoroethyl)-3-methylcyclohexane-1-carbaldehyde is an organic compound that features a cyclohexane ring substituted with a fluoroethyl group, a methyl group, and an aldehyde functional group
準備方法
The synthesis of 1-(2-Fluoroethyl)-3-methylcyclohexane-1-carbaldehyde can be achieved through several synthetic routesThe reaction conditions typically include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, and the reactions are often carried out under anhydrous conditions to prevent hydrolysis .
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates .
化学反応の分析
1-(2-Fluoroethyl)-3-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from -78°C to room temperature . Major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted derivatives.
科学的研究の応用
1-(2-Fluoroethyl)-3-methylcyclohexane-1-carbaldehyde has several scientific research applications:
作用機序
The mechanism by which 1-(2-Fluoroethyl)-3-methylcyclohexane-1-carbaldehyde exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluoroethyl group can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds and dipole interactions . Additionally, the aldehyde group can undergo nucleophilic addition reactions with amino acids in proteins, potentially leading to the formation of covalent adducts .
類似化合物との比較
1-(2-Fluoroethyl)-3-methylcyclohexane-1-carbaldehyde can be compared with other similar compounds, such as:
1-(2-Fluoroethyl)-3-methylcyclohexane-1-ol:
1-(2-Fluoroethyl)-3-methylcyclohexane-1-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group, which influences its chemical properties and biological activity.
特性
分子式 |
C10H17FO |
|---|---|
分子量 |
172.24 g/mol |
IUPAC名 |
1-(2-fluoroethyl)-3-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H17FO/c1-9-3-2-4-10(7-9,8-12)5-6-11/h8-9H,2-7H2,1H3 |
InChIキー |
JMKJDCJQIZEDIR-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(C1)(CCF)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Aminomethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B15276075.png)
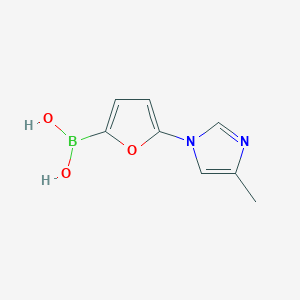
![1-tert-butyl 2-methyl 4-oxo-5,6-dihydrocyclopenta[b]pyrrole-1,2(4H)-dicarboxylate](/img/structure/B15276082.png)
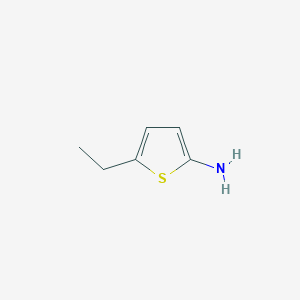
![(Butan-2-yl)[1-(3-chloro-4-fluorophenyl)ethyl]amine](/img/structure/B15276093.png)
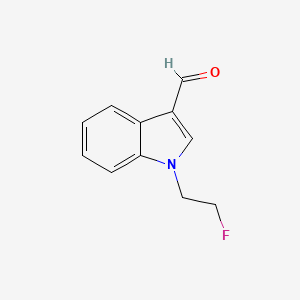
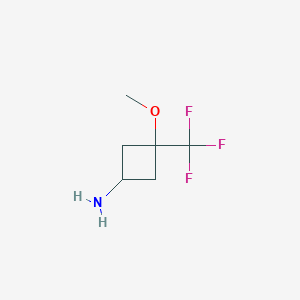
![Methyl 6-methyl-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B15276113.png)
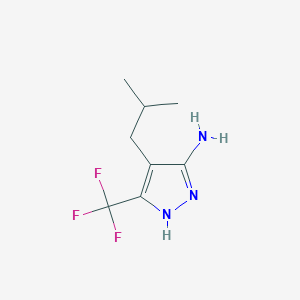
![5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15276127.png)
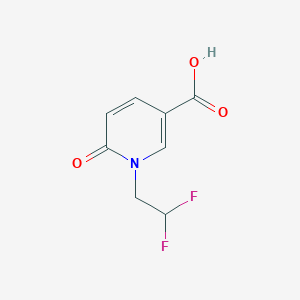
![3-[(5-Chlorothiophen-2-yl)methoxy]azetidine](/img/structure/B15276150.png)
